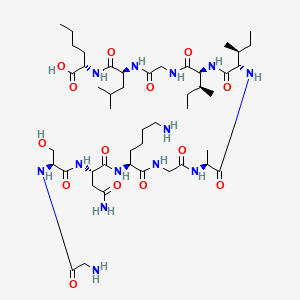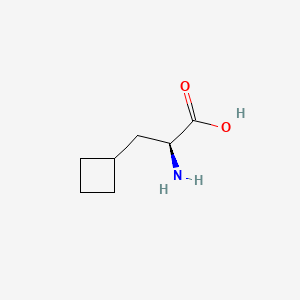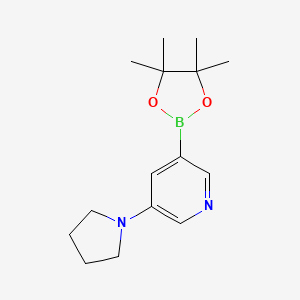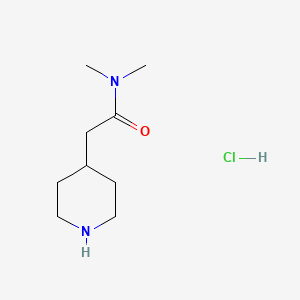
Ethyl D-homoalaninate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl D-homoalaninate hydrochloride is an organic compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.633. It appears as a white crystalline solid and is a derivative of the amino acid alanine. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
準備方法
The synthesis of Ethyl D-homoalaninate hydrochloride typically involves controlling the temperature under specific conditions and carrying out a chlorination reaction. The product does not need to be recrystallized, and the reactions are mild and convenient to operate. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.
化学反応の分析
Ethyl D-homoalaninate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions often involve the formation of various intermediates and the use of catalysts. Common reagents and conditions used in these reactions include chlorinating agents and controlled temperature environments. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl D-homoalaninate hydrochloride has a wide range of scientific research applications. It is used in the chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), where it helps recover pure terephthalic acid monomer. This compound is also relevant in antioxidant activity analysis, where it is used in various tests to determine antioxidant activity in fields ranging from food engineering to medicine. Additionally, it has potential therapeutic applications due to its unique chemical structure.
作用機序
The mechanism of action of Ethyl D-homoalaninate hydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through interactions with various receptors and enzymes . Further research is needed to fully elucidate the molecular targets and pathways involved in its action.
類似化合物との比較
Ethyl D-homoalaninate hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include other derivatives of alanine, such as D-homophenylalanine ethyl ester hydrochloride. These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its potential therapeutic and industrial applications, which are not as prominent in other similar compounds.
特性
IUPAC Name |
ethyl (2R)-2-aminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNBPYRQCHSZSE-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OCC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705320 |
Source


|
| Record name | Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63060-94-6 |
Source


|
| Record name | Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Copper;tetrasodium;24-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]sulfamoyl]-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,34-trisulfonate](/img/structure/B598529.png)








